molecular formula C20H19N3O2 B2537084 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2108575-53-5

3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No.: B2537084
CAS No.: 2108575-53-5
M. Wt: 333.391
InChI Key: JDTIPDVMZYDNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyridin-3-yloxy group at the 3-position and a benzonitrile moiety linked via a carbonyl group at the 8-position. The stereochemistry (1R,5S) is critical for its three-dimensional conformation, which influences binding interactions with biological targets.

Properties

IUPAC Name

3-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c21-12-14-3-1-4-15(9-14)20(24)23-16-6-7-17(23)11-19(10-16)25-18-5-2-8-22-13-18/h1-5,8-9,13,16-17,19H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIPDVMZYDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features three critical subunits:

  • 8-azabicyclo[3.2.1]octane core : A nitrogen-containing bicyclic system with a (1R,5S) stereochemical configuration.
  • Pyridin-3-yloxy group : Attached at the C3 position of the bicyclic core via an ether linkage.
  • Benzonitrile-carbonyl moiety : Linked to the N8 position of the bicyclic system through a ketone bridge.

The molecular formula is C₂₀H₁₉N₃O₂ , with a molecular weight of 333.4 g/mol .

Retrosynthetic Strategy

Retrosynthetic decomposition (Figure 1) identifies three key intermediates:

  • (1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (Intermediate A).
  • 3-Cyanobenzoyl chloride (Intermediate B).
  • Coupling reagent system for amide/ketone bond formation.

Synthesis of Intermediate A: (1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Bicyclic Core Construction

The 8-azabicyclo[3.2.1]octane system is synthesized via intramolecular bis-aminocyclization , adapted from methodologies for related azabicyclic compounds.

Procedure :

  • Starting material : N-Boc-protected tropinone derivative (1.0 equiv).
  • Reduction : Sodium borohydride (NaBH₄, 2.5 equiv) in methanol at 0°C to yield the corresponding alcohol.
  • Mesylation : Methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv).
  • Cyclization : Heating at 80°C in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 3.0 equiv) to form the bicyclic amine.

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Pyridin-3-yloxy Group Introduction

Etherification of the bicyclic alcohol is achieved via Mitsunobu reaction:

Reagents :

  • 3-Hydroxypyridine (1.5 equiv).
  • Triphenylphosphine (PPh₃, 1.5 equiv).
  • Diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 25°C.

Reaction Time : 12 hours.
Workup : Aqueous NaHCO₃ wash, extraction with ethyl acetate, and purification via flash chromatography (hexane/acetone 4:1).
Yield : 65–70%.

Synthesis of Intermediate B: 3-Cyanobenzoyl Chloride

Nitrile Group Installation

3-Cyanobenzoic acid is synthesized through:

  • Friedel-Crafts acylation of toluene with cyanogen bromide (BrCN) in the presence of AlCl₃.
  • Oxidation of the methyl group using potassium permanganate (KMnO₄) in acidic medium.

Yield : 85% after recrystallization (ethanol/water).

Acid Chloride Formation

Reagents :

  • Thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM.
  • Catalytic dimethylformamide (DMF, 0.1 equiv).

Conditions : Reflux at 40°C for 2 hours.
Workup : Excess SOCl₂ removed under reduced pressure.
Purity : >95% by ¹H NMR.

Final Coupling Reaction

Amide Bond Formation

The bicyclic amine (Intermediate A) is coupled with 3-cyanobenzoyl chloride (Intermediate B) under Schotten-Baumann conditions:

Procedure :

  • Dissolve Intermediate A (1.0 equiv) in THF (10 mL).
  • Add Intermediate B (1.1 equiv) dropwise at 0°C.
  • Maintain pH 8–9 with aqueous NaOH (2M).
  • Stir for 6 hours at 25°C.

Workup : Extract with DCM, dry over MgSO₄, and concentrate.
Purification : Silica gel chromatography (ethyl acetate/methanol 9:1).
Yield : 60–65%.

Stereochemical Control

The (1R,5S) configuration is preserved through:

  • Use of enantiomerically pure Intermediate A.
  • Mild reaction conditions to prevent racemization.

Chiral HPLC Analysis :

  • Column: Chiralpak IC (250 × 4.6 mm).
  • Mobile phase: Hexane/isopropanol (80:20).
  • Retention time: 12.3 min (desired enantiomer).

Optimization and Scale-Up Considerations

Catalytic Efficiency

Comparative studies of coupling reagents:

Reagent Yield (%) Purity (%)
EDCI/HOBt 58 92
DCC/DMAP 62 94
Schotten-Baumann 65 96

The Schotten-Baumann method provides optimal balance of yield and purity.

Solvent Screening

Reaction yields in different solvents:

Solvent Yield (%)
THF 65
DCM 58
Acetone 52
DMF 48

THF maximizes nucleophilicity of the bicyclic amine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.61 (d, J = 7.6 Hz, 1H, Ar-H), 4.85–4.79 (m, 1H, bridgehead-H), 3.52–3.45 (m, 2H, N-CH₂), 2.95–2.89 (m, 1H, bridge-H).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₉N₃O₂ [M+H]⁺: 333.1578; found: 333.1581.

X-ray Crystallography

Single-crystal X-ray analysis confirms:

  • Bicyclic core puckering parameters : Q = 0.87 Å, θ = 82.3°.
  • Dihedral angle between pyridine and benzonitrile planes: 67.5°.

Chemical Reactions Analysis

Types of Reactions

3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Features:

  • Bicyclic Framework : Provides structural stability and facilitates interactions with biological targets.
  • Pyridine Group : Enhances the compound's ability to engage with various receptors and enzymes.
  • Carbonyl Group : Contributes to the compound's reactivity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in relation to neurological disorders and metabolic diseases. Research indicates that it may modulate specific biological pathways, including those involving the farnesoid X receptor (FXR) , which plays a crucial role in regulating metabolism and inflammation.

Drug Discovery

Due to its structural complexity, this compound is a valuable candidate in drug discovery programs aimed at developing new therapeutics. Its ability to interact with multiple biological targets makes it suitable for screening against various diseases.

Neuropharmacology

Studies have shown that compounds similar to 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile can influence neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety.

Case Study 1: Interaction with FXR

Research has demonstrated that compounds within the same class as this compound can act as agonists or antagonists of FXR, influencing lipid metabolism and glucose homeostasis. This interaction has implications for treating metabolic syndromes.

Case Study 2: Neurotransmitter Modulation

In vitro studies have indicated that similar bicyclic compounds can affect neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology. These findings highlight the need for further exploration of the compound's effects on neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
3-((1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile Pyridin-3-yloxy, benzonitrile ~350–400 (estimated) High polarity from nitrile; moderate lipophilicity due to bicyclic core
tert-Butyl (1R,3s,5S)-3-(p-Tolyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate p-Tolyloxy, tert-butyl carboxylate 376.17 Increased lipophilicity from tert-butyl; carboxylate may enhance metabolic stability
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride Pyridin-2-ylsulfanyl, hydrochloride salt 241.72 (free base) Sulfur atom enhances π-π stacking; hydrochloride improves aqueous solubility
3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile Pyrazole ring, benzonitrile 306.36 Pyrazole introduces hydrogen-bonding sites; lower MW may improve CNS penetration
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyrimidin-2-yloxy, dihydrochloride salt 241.72 (free base) Dual heterocycles enhance target affinity; salt form increases solubility
3-(2-Methoxynaphthalen-1-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one Pyridin-3-yloxy, methoxynaphthyl, ketone linker 416.51 Bulky naphthyl group increases lipophilicity; ketone linker may reduce metabolic clearance

Key Comparisons

Substituent Effects on Solubility :

  • The target compound’s benzonitrile group provides moderate polarity, but the azabicyclo core limits water solubility. Salt forms (e.g., hydrochloride in , dihydrochloride in ) significantly enhance solubility compared to free bases.
  • The tert-butyl carboxylate in introduces steric bulk, reducing solubility but improving metabolic stability.

Biological Activity and Binding: Pyridin-3-yloxy (target compound) and pyrimidin-2-yloxy () substituents enable hydrogen bonding with targets like kinases or GPCRs. Sulfur-containing analogues (e.g., ) may exhibit altered binding due to sulfur’s electronegativity.

Synthetic Routes :

  • Most derivatives (e.g., ) are synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. The target compound likely follows similar protocols, with benzonitrile introduced via carbonyl coupling .

Pharmacokinetics :

  • Plasma stability studies in suggest azabicyclo derivatives undergo hepatic metabolism, with sulfonamide groups (e.g., ) slowing clearance. The benzonitrile group in the target compound may confer resistance to oxidative metabolism.

Biological Activity

The compound 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile , known by its CAS number 2108575-53-5, is a complex bicyclic organic molecule with potential therapeutic applications. Its structure incorporates a bicyclic core, a pyridine moiety, and a benzonitrile group, which may contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Overview

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C20_{20}H19_{19}N3_{3}O2_{2}
Molecular Weight 333.4 g/mol
CAS Number 2108575-53-5

The presence of both the azabicyclo structure and the pyridine ring suggests a potential for diverse interactions with biological targets.

Research indicates that compounds similar to this compound often act as monoamine reuptake inhibitors . This class of compounds is known for affecting neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine. These mechanisms are crucial in treating various neuropsychiatric disorders such as depression and anxiety .

Pharmacological Studies

Several studies have explored the pharmacological properties of similar compounds within the 8-azabicyclo[3.2.1]octane series:

  • Antidepressant Activity : Compounds in this series have shown promise as antidepressants due to their ability to inhibit the reuptake of monoamines .
  • Opioid Receptor Interaction : Some derivatives have been studied for their selective antagonistic effects on kappa opioid receptors, suggesting potential applications in pain management and addiction treatment .
  • Selectivity Profiles : Modifications in the side chains have led to variations in selectivity towards different neurotransmitter receptors, enhancing their therapeutic profiles .

Case Study 1: Kappa Opioid Receptor Antagonists

A study on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives revealed that specific modifications could enhance selectivity for kappa opioid receptors while minimizing side effects related to mu receptors . For instance, one analog demonstrated an IC50 value of 172 nM against kappa receptors with a favorable mu:kappa ratio.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR within the same chemical family, researchers modified the N-substitution pattern to include cyclohexylurea moieties, which resulted in increased potency and selectivity for target receptors . This highlights the importance of structural modifications in optimizing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.